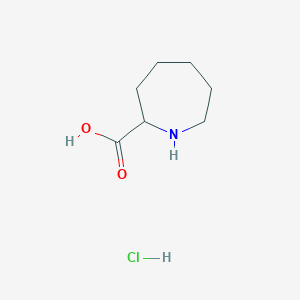

(S)-Azepane-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(2S)-azepane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-7(10)6-4-2-1-3-5-8-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLUTYACBSEHCT-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H](NCC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123053-42-9 | |

| Record name | 1H-Azepine-2-carboxylic acid, hexahydro-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123053-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Azepane Ring Formation

The synthesis begins with the preparation of the azepane (hexamethyleneimine) backbone. Azepane is typically derived from caprolactam via hydrogenation under catalytic conditions. Alternatively, reduction of azepanone using agents like lithium aluminum hydride (LiAlH4) provides the saturated seven-membered ring. Industrial-scale production often employs high-pressure hydrogenation reactors to optimize yield and throughput.

Carboxylation to Azepane-2-carboxylic Acid

Racemic azepane-2-carboxylic acid is synthesized through carboxylation of azepane. This involves reacting azepane with carbon dioxide (CO₂) in the presence of a strong base such as sodium hydroxide (NaOH) at elevated temperatures (80–100°C). The reaction proceeds via nucleophilic attack of the secondary amine on CO₂, followed by acid workup to isolate the carboxylic acid. Typical yields range from 65% to 75%, with purity dependent on subsequent crystallization steps.

Chiral Resolution via Diastereomeric Salt Formation

The racemic mixture is resolved into its enantiomers using chiral resolving agents. A common method involves reacting the racemic acid with a stoichiometric amount of (R)- or (S)-α-phenylethylamine in a solvent such as ethanol or acetone. The diastereomeric salts exhibit differing solubilities, enabling separation through controlled crystallization. For example, cooling the reaction mixture to 0–5°C preferentially crystallizes the (S)-azepane-2-carboxylic acid-(R)-α-phenylethylamine salt, which is then filtered and washed.

Table 1: Resolution Conditions and Outcomes

| Parameter | Details |

|---|---|

| Resolving Agent | (R)-α-phenylethylamine |

| Solvent | Ethanol |

| Temperature | Reflux (78°C), then 0°C crystallization |

| Yield of (S)-Enantiomer | 40–50% |

| Enantiomeric Excess (ee) | >99% |

Hydrochloride Salt Formation

The isolated (S)-azepane-2-carboxylic acid is treated with concentrated hydrochloric acid (HCl) in a polar solvent like methanol or water. The reaction is exothermic, requiring temperature control (0–10°C) to prevent racemization. The hydrochloride salt precipitates upon cooling and is collected via filtration, yielding a white crystalline solid with >98% purity.

Asymmetric Catalytic Synthesis

Enantioselective Catalysis

Asymmetric methods aim to directly synthesize the (S)-enantiomer, avoiding the need for resolution. Transition-metal catalysts, such as ruthenium complexes with chiral phosphine ligands, have been explored for hydrogenating azepane-2-carboxylic acid precursors enantioselectively. For instance, asymmetric hydrogenation of Δ²-azepine derivatives using a BINAP-Ru catalyst achieves up to 85% ee, though yields remain moderate (50–60%).

Biocatalytic Approaches

Enzymatic resolution using lipases or esterases offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of azepane-2-carboxylic acid esters, selectively hydrolyzing the (R)-ester to yield the (S)-acid. This method achieves ee values >90% but requires optimization of reaction media (e.g., ionic liquids) to enhance enzyme stability.

Industrial-Scale Production

Bulk Carboxylation and Resolution

Industrial processes scale the racemic synthesis route, employing continuous-flow reactors for carboxylation to improve efficiency. Automated crystallization systems separate diastereomeric salts, with solvent recycling reducing costs. A typical production batch yields 100–200 kg of (S)-azepane-2-carboxylic acid hydrochloride monthly, with purity specifications ≥99.5% for pharmaceutical use.

Catalytic Hydrogenation Optimization

High-pressure (3–5 MPa) hydrogenation of caprolactam using Raney nickel catalysts reduces reaction times from 24 hours to 6–8 hours, enhancing throughput. Integrated purification systems combining distillation and recrystallization ensure minimal waste.

Comparative Analysis of Methods

Yield and Efficiency

Cost Considerations

Environmental Impact

-

Biocatalytic methods reduce solvent waste and energy consumption compared to traditional resolution.

-

Industrial processes prioritize solvent recovery and catalytic recycling to minimize ecological footprint.

Challenges and Innovations

Racemization During Salt Formation

Exposure to heat or strong acids during HCl salt formation can cause racemization. Recent advances employ low-temperature (0–5°C) reactions with dilute HCl to preserve enantiomeric integrity.

Scalability of Asymmetric Methods

While asymmetric hydrogenation is scalable, substrate limitations hinder broad adoption. Novel ligands, such as Josiphos derivatives, are being tested to expand substrate scope.

Chemical Reactions Analysis

Types of Reactions

(S)-Azepane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Azepane-2-one or azepane-2-aldehyde.

Reduction: Azepane-2-methanol.

Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Pharmaceutical Development

(S)-Azepane-2-carboxylic acid hydrochloride serves as a crucial building block in the synthesis of various bioactive compounds, particularly in the development of chiral pharmaceuticals. Its ability to produce enantiopure compounds is vital for drug efficacy, as different enantiomers can exhibit vastly different biological activities.

Organic Synthesis

The compound is widely utilized in asymmetric synthesis as a chiral auxiliary. It facilitates the creation of complex organic molecules, making it valuable in medicinal chemistry for designing new drug candidates.

Biological Activities

Research has indicated potential biological activities of (S)-Azepane-2-carboxylic acid hydrochloride, including:

- Neuroprotective Properties : Studies suggest that it may act as a neuroprotective agent, potentially beneficial in treating neurodegenerative diseases.

- Anticancer Activity : Modifications of azepane derivatives have shown enhanced cytotoxicity against various tumor cell lines, indicating its potential as an anticancer agent.

- Enzyme Inhibition : Investigations have revealed its capability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are promising targets for Alzheimer's disease treatment.

Neuroprotective Agent

A study highlighted the efficacy of (S)-Azepane-2-carboxylic acid hydrochloride in models of neurodegeneration, demonstrating its potential to protect neuronal cells from damage.

Anticancer Activity

Research into structure-activity relationships has identified certain derivatives that exhibit significant cytotoxic effects on cancer cell lines, suggesting pathways for developing new anticancer therapies.

Enzyme Inhibition Studies

The compound has been evaluated for its dual inhibition properties against AChE and BuChE, showing promise for advancing treatment strategies for Alzheimer's disease.

Mechanism of Action

The mechanism of action of (S)-Azepane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in ring size, functional groups, and stereochemistry. Key similarities and differences are summarized below:

Table 1: Structural and Functional Comparison

Impact of Ring Size

Azepane (7-membered) vs. Piperidine (6-membered) :

Azepane vs. Azetidine (4-membered) :

Functional Group Modifications

- Carboxylic Acid vs. Methyl Ester :

Stereochemical Effects

- (S)- vs. (R)-Enantiomers :

- The (S)-configuration in azepane-2-carboxylic acid HCl is critical for binding to chiral receptors or enzymes. For example, (S)-piperidine-2-carboxylic acid HCl shows distinct pharmacokinetic profiles compared to its (R)-counterpart .

Biological Activity

(S)-Azepane-2-carboxylic acid hydrochloride is a chiral compound with significant potential in various biological applications. Its unique structure, characterized by a seven-membered azepane ring and a carboxylic acid functional group, allows it to interact with multiple biological targets, making it a valuable candidate for drug development.

- Molecular Formula : C₇H₁₄ClNO₂

- Molecular Weight : Approximately 177.64 g/mol

- Structure : Contains a saturated cyclic amine with a carboxylic acid group at the second position.

The biological activity of (S)-Azepane-2-carboxylic acid hydrochloride primarily involves its ability to modulate various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, leading to altered cellular functions. For instance, it has been studied as a potential inhibitor of enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, indicating its potential use in treating conditions like Alzheimer's disease .

Biological Activities

Research into the biological activities of (S)-Azepane-2-carboxylic acid hydrochloride has revealed several promising areas:

- Antimicrobial Properties : The compound has shown potential antimicrobial and antiviral activities, suggesting its utility in developing treatments for infectious diseases .

- Cancer Therapy : Preliminary studies indicate that derivatives of this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. For example, its structural analogs have demonstrated cytotoxic effects comparable to established chemotherapeutics .

- Neurodegenerative Disorders : The compound's ability to inhibit enzymes associated with neurodegeneration positions it as a candidate for therapeutic development against diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Azepane | Saturated cyclic amine | Basic structure without carboxyl group |

| (R)-Azepane-2-carboxylic acid | Chiral variant | Opposite chirality |

| 1-Piperidinecarboxylic Acid | Five-membered ring | Different ring size |

| 3-Pyrrolidinecarboxylic Acid | Five-membered ring | Different nitrogen placement |

| (S)-Azepane-2-carboxylic acid HCl | Seven-membered ring | Unique chiral nature and specific biological activity |

Case Studies and Research Findings

- Neuroprotective Agent : A study highlighted the potential of (S)-Azepane-2-carboxylic acid hydrochloride as a neuroprotective agent, demonstrating its efficacy in models of neurodegeneration .

- Anticancer Activity : Research exploring the structure-activity relationship of azepane derivatives found that certain modifications enhanced cytotoxicity against tumor cell lines, suggesting a pathway for developing new anticancer agents .

- Enzyme Inhibition Studies : Investigations into the inhibition of AChE and BuChE have shown promising results for (S)-Azepane-2-carboxylic acid hydrochloride as a dual inhibitor, which could lead to advancements in Alzheimer’s treatment strategies .

Q & A

Basic Research Questions

Q. What are the key analytical methods for characterizing (S)-Azepane-2-carboxylic acid hydrochloride in laboratory settings?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Storage under inert atmosphere (e.g., nitrogen) at room temperature is critical to prevent degradation, as moisture and oxygen can hydrolyze the compound . Purity specifications should align with pharmacopeial standards, with impurities quantified using validated HPLC protocols .

Q. How should researchers handle (S)-Azepane-2-carboxylic acid hydrochloride to ensure experimental reproducibility?

- Methodological Answer : Follow safety protocols outlined in GHS hazard statements (H315, H319, H335), including using gloves, eye protection, and fume hoods. Precautionary measures (P261, P305+P351+P338) recommend avoiding inhalation and immediate rinsing upon contact . Storage in inert, moisture-free environments preserves stability, as decomposition products can skew experimental outcomes .

Q. What synthetic routes are commonly used to prepare (S)-Azepane-2-carboxylic acid hydrochloride?

- Methodological Answer : The compound is synthesized via stereoselective cyclization of precursor amino acids, often employing catalytic asymmetric hydrogenation or enzymatic resolution to achieve high enantiomeric purity. Post-synthesis, hydrochloric acid is used for salt formation, followed by recrystallization to isolate the hydrochloride form . Reaction optimization (e.g., solvent selection, temperature) is critical to minimize racemization .

Advanced Research Questions

Q. How can enantiomeric purity of (S)-Azepane-2-carboxylic acid hydrochloride be validated, and what are common sources of contamination?

- Methodological Answer : Chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy are gold standards. Contamination often arises from incomplete resolution during synthesis or racemization under acidic/basic conditions. Method validation should include robustness testing across pH ranges and temperatures to identify degradation pathways .

Q. What strategies resolve contradictions between theoretical and experimental pharmacological data for this compound?

- Methodological Answer : Discrepancies in receptor binding or pharmacokinetic profiles may stem from stereochemical variations or solvent interactions. Computational docking studies (e.g., molecular dynamics simulations) can model interactions, while in vitro assays (e.g., radioligand binding) validate hypotheses. Iterative refinement of experimental conditions (e.g., buffer ionic strength) reduces artifacts .

Q. How do structural modifications of the azepane ring impact the compound’s bioactivity?

- Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) models. For example, methyl group introduction at the 2-position (as in (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride) alters steric hindrance and hydrogen-bonding capacity, affecting target affinity. Comparative studies using X-ray crystallography or isothermal titration calorimetry (ITC) quantify these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.